3-Methoxy-4-benzyloxybenzoyl chloride
Description
3-Methoxy-4-benzyloxybenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups at the 3- and 4-positions of the benzene ring, respectively. These compounds are primarily used in organic synthesis, particularly for acylation reactions in pharmaceuticals and agrochemicals due to their reactivity as electrophiles .
Properties
CAS No. |
1486-52-8 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
3-methoxy-4-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
VRJLWFYHYPQLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., -OCH₃, -CH₃) decrease electrophilicity but enhance solubility in polar solvents. For example, 3-Methoxy-4-methylbenzoyl chloride (184.62 g/mol) exhibits faster reaction kinetics in nucleophilic acyl substitutions compared to bulkier analogs .
- Electron-withdrawing groups (e.g., -Br, -Cl) increase electrophilicity. The bromo- and ethoxy-substituted analog (C₁₀H₁₀BrClO₃) shows higher reactivity in Friedel-Crafts acylations .
Steric and Lipophilic Considerations :
- The benzyloxy group in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride introduces significant steric hindrance, reducing reaction rates but improving stability in hydrophobic environments .
- Halogenated derivatives (e.g., 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride) demonstrate enhanced binding affinity in enzyme inhibition assays, likely due to halogen bonding .
Synthetic Applications :
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